4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid
Overview
Description
4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity with Aldehydes and Ketones
Research by Condie et al. (2020) explored the acid-catalyzed reactions of dimethoxyindoles with various aldehydes and ketones, including 5,7-dimethoxy-1-methylindole and methyl 5,7-dimethoxyindole-2-carboxylate. This study reveals selective reactivity at different positions of the indole ring under varying conditions, which is crucial for understanding and manipulating the chemical properties of dimethoxyindoles in scientific applications (Condie et al., 2020).
Oxidation Chemistry in Neutral Aqueous Solution
Goyal and Sangal (2005) investigated the oxidation chemistry of indole-2-carboxylic acid, which is structurally similar to the compound . Their work provided insights into the redox mechanism of indole-2-carboxylic acid and its products in a neutral aqueous medium, contributing to a deeper understanding of the oxidation properties of indole derivatives (Goyal & Sangal, 2005).
Carboxylation and Acylation Processes
Malesani et al. (1981) focused on the carboxylation and acylation of 4,7-dimethoxyindoles, which is directly relevant to the compound in discussion. Their research demonstrated how these processes yield various indole carboxylic acid ethyl esters and chloroacetyl derivatives, important for synthesizing new compounds with potential antimicrobial activity (Malesani et al., 1981).
Oligomerization with Thiols
Research by Mutulis et al. (2008) on the oligomerization of indole derivatives, including indole carboxylic acids, with thiols offered insights into the formation of complex indole structures. This study is significant for understanding how indole compounds can interact with other chemical entities to form new substances with potential applications in various fields (Mutulis et al., 2008).
Properties
IUPAC Name |
4,7-dimethoxy-1-(2-oxopropyl)indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8(16)7-15-10(14(17)18)6-9-11(19-2)4-5-12(20-3)13(9)15/h4-6H,7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVOAPFRMLPVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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